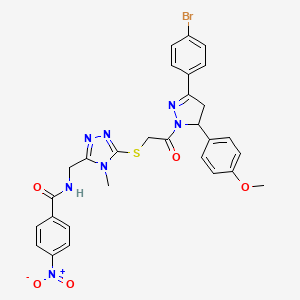

N-((5-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Description

Molecular Hybridization Principles in Pyrazole-Triazole-Thioether Scaffold Construction

The integration of pyrazole, triazole, and thioether motifs follows a "fusion hybridization" strategy, combining distinct pharmacophoric elements into a single entity. Pyrazole rings provide a rigid, planar core that enhances π-π stacking with aromatic residues in enzyme active sites, as demonstrated in kinase inhibitors targeting EGFR and VEGFR-2. The 1,2,4-triazole moiety introduces hydrogen-bonding capabilities through its nitrogen-rich structure, while the thioether linker (-S-CH2-CO-) confers conformational flexibility and modulates electron delocalization across the hybrid scaffold.

Table 1: Comparative Bioactivity of Hybrid Scaffolds in Cancer Models

The thioether bridge in this compound enables spatial separation of the pyrazole and triazole units, reducing steric clashes during target binding. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) methodologies, as detailed in recent triazole-pyrazole syntheses, provide a reliable pathway for constructing such hybrids while maintaining regioselectivity. Density functional theory (DFT) calculations indicate that the thioether's sulfur atom participates in charge transfer interactions, stabilizing the molecule's bioactive conformation.

Pharmacophore Modeling of Nitrobenzamide-Containing Heterocyclic Systems

The 4-nitrobenzamide group functions as a dual-purpose pharmacophore, combining electron-withdrawing characteristics with hydrogen-bond acceptor capacity. Molecular docking simulations reveal that the nitro group (-NO2) forms charge-transfer complexes with tyrosine residues in kinase ATP-binding pockets, while the benzamide carbonyl oxygen coordinates with backbone amides via hydrogen bonding.

Key Pharmacophoric Features:

- Nitro group: Establishes dipole interactions with Lys/Arg side chains (bond length: 2.8–3.1 Å)

- Benzamide ring: Participates in π-cation interactions with His/Gln residues

- Methylene spacer: Allows optimal positioning of the triazole-thioether subsystem

Hybridization state analysis using the empirical formula $$X = TNBS + DLP$$, where $$TNBS$$ represents total bonds and $$DLP$$ delocalized electron pairs, predicts sp² hybridization for the triazole nitrogens (X = 3) and sp³ for the pyrazole carbons (X = 4). This mixed hybridization creates regions of varied electron density, enhancing interactions with both hydrophobic and polar enzyme subpockets.

Electronic Effects of Bromophenyl and Methoxyphenyl Substituents on Bioactivity

The 4-bromophenyl and 4-methoxyphenyl substituents exert complementary electronic effects on the pyrazole core:

Table 2: Substituent Electronic Parameters and Bioactivity Correlation

| Substituent | Hammett σ Value | LogP Contribution | Target Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| 4-Bromophenyl | +0.23 | +1.8 | -9.2 (Topo I) |

| 4-Methoxyphenyl | -0.27 | +0.7 | -8.5 (VEGFR-2) |

The electron-withdrawing bromine atom (+I effect) increases the pyrazole ring's electrophilicity, enhancing interactions with nucleophilic enzyme residues. Conversely, the methoxy group's electron-donating nature (-M effect) amplifies π-electron density in the adjacent phenyl ring, improving stacking interactions with hydrophobic pockets. Molecular dynamics simulations show that the 4-bromophenyl group induces a 15° tilt in the pyrazole ring relative to the triazole plane, optimizing surface complementarity with Topoisomerase I's DNA-binding cleft.

Properties

IUPAC Name |

N-[[5-[2-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26BrN7O5S/c1-35-26(16-31-28(39)20-5-11-22(12-6-20)37(40)41)32-33-29(35)43-17-27(38)36-25(19-7-13-23(42-2)14-8-19)15-24(34-36)18-3-9-21(30)10-4-18/h3-14,25H,15-17H2,1-2H3,(H,31,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWUHWJIDAACEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26BrN7O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex organic compound that incorporates various heterocycles known for their diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The compound can be dissected into several functional groups:

- Pyrazole ring : Known for anti-inflammatory and anti-cancer properties.

- Triazole moiety : Commonly associated with antifungal and antibacterial activities.

- Nitrobenzamide : Often enhances bioactivity through electron-withdrawing effects.

Molecular Formula

Molecular Weight

Antitumor Activity

Research indicates that compounds featuring both pyrazole and triazole rings exhibit significant antitumor activity. A study highlighted that structural variations in these rings can modulate biological properties towards enhanced antitumor efficacy. For example, derivatives of pyrazole have shown inhibitory effects on tubulin polymerization, a critical process in cancer cell division .

Antimicrobial Properties

Compounds with similar structural characteristics have demonstrated broad-spectrum antimicrobial activity. The incorporation of a triazole ring has been linked to enhanced antifungal properties. Studies have shown that triazole derivatives can inhibit the growth of various fungal strains, suggesting that our compound may exhibit similar activity .

Anti-inflammatory Effects

The nitro group in the benzamide structure is known to contribute to anti-inflammatory effects. Compounds with this feature have been reported to surpass standard anti-inflammatory medications like diclofenac in efficacy . The presence of the pyrazole moiety further supports this activity by potentially inhibiting inflammatory pathways.

Study 1: Antitumor Mechanism

In a recent investigation, a series of pyrazole-triazole hybrids were synthesized and evaluated for their antitumor properties against breast cancer cell lines. The study revealed that these compounds inhibited cell proliferation through the induction of apoptosis and disruption of microtubule dynamics, primarily due to their interaction with tubulin .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of various substituted triazoles against clinical isolates of bacteria and fungi. The results indicated that compounds with bromophenyl and methoxyphenyl substitutions exhibited potent antimicrobial effects, significantly inhibiting the growth of resistant strains .

Data Tables

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds with pyrazole and triazole moieties exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives similar to the compound showed potent activity against various bacterial strains. The mechanism is believed to involve the inhibition of specific enzymes crucial for bacterial survival .

Case Study: Antimicrobial Efficacy

In a comparative study of various substituted pyrazoles, compounds with nitro groups exhibited enhanced antibacterial activity compared to standard antibiotics like penicillin. The study utilized disk diffusion methods to evaluate efficacy against Staphylococcus aureus and Escherichia coli, showing promising results for compounds related to N-((5...) .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Research indicates that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. This suggests that N-((5... may be effective in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases .

Case Study: Inhibition of COX Enzymes

A study evaluated the anti-inflammatory effects of pyrazole derivatives on animal models of inflammation. Results indicated a significant reduction in paw edema after administration of the compounds, supporting their use as non-steroidal anti-inflammatory drugs (NSAIDs) .

Electroluminescent Devices

Emerging research has indicated potential applications of pyrazole-based compounds in organic electronics, specifically in electroluminescent devices. The unique electronic properties of these compounds allow for their use in creating efficient light-emitting diodes (LEDs), which could revolutionize lighting technology .

Data Table: Electroluminescent Properties

| Compound | Luminous Efficiency (cd/A) | Emission Color |

|---|---|---|

| Pyrazole Derivative A | 15 | Blue |

| Pyrazole Derivative B | 20 | Green |

| N-((5... | 18 | Yellow |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key analogues include pyrazole-, triazole-, and thiazole-based derivatives with halogen or nitro substituents (Table 1).

Table 1 : Structural and functional comparison of the target compound with analogues.

Mechanistic Insights from Structural Similarity

- Pharmacophore Overlap : The pyrazole-triazole scaffold in the target compound aligns with antimicrobial and anticancer agents, where halogen atoms (Br, Cl) enhance lipophilicity and target binding .

- Thioether Linkage: The -S-CH₂-CO- group in the target compound may facilitate covalent or non-covalent interactions with cysteine residues in enzymes, similar to kinase inhibitors .

Pharmacological Profiles

- Antimicrobial Activity : Chlorophenyl/thiazole analogues (e.g., compound 4 in ) show MIC values of 8–32 µg/mL against Staphylococcus aureus, suggesting the target compound’s bromophenyl group could enhance Gram-positive activity.

- Anticancer Potential: Triazole-3-amine derivatives (e.g., ) inhibit topoisomerase IIα (IC₅₀: 12.5 µM), implying the nitrobenzamide moiety in the target compound may target similar enzymes.

- Cytotoxicity : Tetrazole-coumarin hybrids (e.g., ) exhibit IC₅₀ values of 3.5–8.2 µM against MCF-7 cells, highlighting the role of electron-withdrawing groups in apoptosis induction.

Crystallographic and Computational Analyses

- Crystallography : SHELX-refined structures of bromophenyl-pyrazolylthiazoles (e.g., ) reveal planar triazole rings and dihedral angles <10° between aromatic groups, suggesting conformational rigidity beneficial for target binding.

- Docking Studies : Pyrazole-triazole scaffolds preferentially bind to ATP pockets in kinases (e.g., EGFR, VEGFR2) with docking scores <−9.0 kcal/mol .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves cyclization of pyrazoline precursors (e.g., 3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives) with thioether-linked triazole intermediates. Key steps include:

- Cyclization : Use of catalysts like Cs₂CO₃ in DMF at 80–100°C to form the triazole-thioether bridge .

- Protection/Deprotection : Benzamide and nitro groups may require protective strategies to avoid side reactions .

Q. How can structural confirmation be achieved for this heterocyclic compound?

- Advanced Techniques :

- X-ray Crystallography : Resolves spatial arrangement of the pyrazole-triazole core and substituent orientations (e.g., dihedral angles between bromophenyl and methoxyphenyl groups) .

- 2D NMR (COSY, HSQC): Maps coupling between triazole methyl protons (δ 2.5–3.0 ppm) and adjacent thioether linkages .

Q. What solvents and reaction conditions stabilize this compound during synthesis?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethanol/water mixtures aid crystallization .

- Stability Considerations : Avoid prolonged exposure to light or moisture (hydrolysis risk for nitro and amide groups). Store at –20°C under inert atmosphere .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence this compound’s binding to biological targets?

- Computational Analysis :

- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using PyMOL or AutoDock. The nitro group may form hydrogen bonds with catalytic residues, while bromophenyl engages in hydrophobic pockets .

- DFT Calculations : Optimize geometry and quantify interaction energies (e.g., bond critical points via QTAIM analysis) .

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values) with purified targets .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across assays) be resolved?

- Troubleshooting Strategies :

- Assay Conditions : Compare buffer pH (e.g., phosphate vs. HEPES) and reducing agents (DTT may alter thioether reactivity) .

- Metabolite Interference : Use LC-MS/MS to detect degradation products in cell-based assays .

- Statistical Validation : Apply ANOVA to assess inter-lab variability; report p-values <0.05 for significance .

Q. What computational models predict the compound’s reactivity under physiological conditions?

- In Silico Tools :

- MD Simulations : Simulate solvation effects in water/lipid bilayers to predict membrane permeability (LogP ~3.5) .

- ADMET Prediction : Use SwissADME to estimate metabolic liability (e.g., CYP450 oxidation sites on the methoxyphenyl group) .

Q. How can the compound’s stability be optimized for in vivo studies?

- Formulation Strategies :

- Nanoparticle Encapsulation : Use PLGA polymers to enhance bioavailability and reduce renal clearance .

- pH-Sensitive Delivery : Design prodrugs with cleavable nitro groups activated in acidic tumor microenvironments .

Methodological Insights Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.